molecular formula C13H12N3NaO6S B1260381 Cephacetrile sodium CAS No. 23239-41-0

Cephacetrile sodium

Cat. No.: B1260381
CAS No.: 23239-41-0
M. Wt: 361.31 g/mol
InChI Key: GXCRUTWHNMMJEK-WYUVZMMLSA-M
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Description

Cephacetrile sodium is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. This compound is a bacteriostatic antibiotic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .

Scientific Research Applications

Cephacetrile sodium has several scientific research applications:

Mechanism of Action

Target of Action

Cephacetrile Sodium, also known as Cefacetrile Sodium, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival and growth .

Mode of Action

this compound interacts with its targets by binding to these penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of this process disrupts the structural integrity of the bacterial cell wall, leading to its weakening .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting this pathway, this compound prevents the formation of a complete and functional bacterial cell wall . The downstream effect of this action is the initiation of cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The volume of distribution is between 0.2 to 0.5L/kg . It has a protein binding capacity of 23 to 38% . The elimination half-life of this compound is approximately 1.2 hours . It is primarily excreted via the kidneys .

Result of Action

The primary molecular effect of this compound’s action is the disruption of the bacterial cell wall synthesis. This disruption leads to a weakened cell wall, making the bacterial cell susceptible to lysis . On a cellular level, this results in the death of the bacterial cell, thereby helping to control the bacterial infection .

Safety and Hazards

Cephacetrile sodium may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Cephacetrile sodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity against susceptible bacterial strains.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death. In mammalian cells, this compound has minimal direct effects but can influence cellular processes indirectly by eliminating bacterial infections. This can result in reduced inflammation and improved cellular function in infected tissues .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall. This binding inhibits the final stage of cell wall synthesis, preventing the formation of cross-links between peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. This compound’s bactericidal action is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation. Long-term studies have shown that this compound can maintain its antibacterial activity for extended periods when stored properly. Its effectiveness may diminish over time if exposed to unfavorable conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, this compound can cause toxic effects such as nephrotoxicity and gastrointestinal disturbances. It is crucial to administer the appropriate dosage to achieve the desired therapeutic effect while minimizing the risk of toxicity .

Metabolic Pathways

This compound is primarily excreted unchanged via the urine. It undergoes minimal metabolism, with desacetylcefacetrile being the only significant metabolite detected. The metabolic pathways of this compound involve renal excretion, with the majority of the administered dose being eliminated within a few hours .

Transport and Distribution

This compound is distributed within cells and tissues through the bloodstream. It attains high serum levels and is rapidly excreted via the urine. The compound has a volume of distribution (Vd) of 0.2 to 0.5 L/kg, indicating limited distribution within the body. Protein binding of this compound ranges from 23% to 38%, which affects its transport and distribution within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within mammalian cells. Its activity is confined to the bacterial cell wall, where it inhibits cell wall synthesis and leads to bacterial cell death .

Chemical Reactions Analysis

Cephacetrile sodium undergoes various chemical reactions, including:

Comparison with Similar Compounds

Cephacetrile sodium is similar to other first-generation cephalosporins, such as cephalothin and cephaloridine. it has unique properties that make it effective against a broader range of bacterial strains. Unlike some other cephalosporins, this compound is less nephrotoxic, making it a safer option for patients with kidney issues . Additionally, its broad-spectrum activity and bacteriostatic nature distinguish it from other antibiotics in the same class .

Similar Compounds

  • Cephalothin
  • Cephaloridine
  • Cefazolin
  • Cephalexin

Properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRUTWHNMMJEK-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt)
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

361.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-41-0
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHACETRILE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TH1FJY1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cephacetrile sodium exert its antibacterial effect?

A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] While the provided research doesn't delve into the specific interactions of this compound with its target, it is known to target penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell death.

Q2: What analytical methods are commonly used to quantify this compound?

A4: High-performance liquid chromatography (HPLC) is a widely employed technique for the rapid and accurate determination of this compound in both bulk form and dosage forms. [] This method offers advantages over microbiological assays, particularly in terms of speed and the ability to differentiate Cephacetrile from its degradation products and synthesis by-products.

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